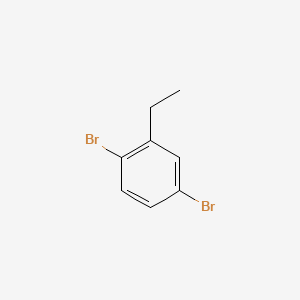

1,4-Dibromo-2-ethylbenzene

Description

Contextualization within Brominated Aromatic Systems Research

Brominated aromatic compounds, often referred to as bromoarenes, are a class of chemicals widely utilized as intermediates in the production of pharmaceuticals, agrochemicals, and other specialty chemical products. jalsnet.com Their importance stems from the reactivity of the carbon-bromine bond, which allows for the introduction of other functional groups through various chemical reactions. The synthesis of these compounds has been a long-standing area of focus in organic chemistry. wku.edu

Historically, the preparation of bromoarenes involved electrophilic aromatic substitution using molecular bromine (Br₂) and a catalyst, such as iron(III) bromide (FeBr₃) or iodine. jalsnet.com However, these classical methods often suffer from significant drawbacks, including the use of corrosive and toxic reagents, harsh reaction conditions, and a lack of regioselectivity, which leads to the formation of mixed ortho- and para-substituted isomers. wku.eduwku.edu This is particularly problematic when a specific isomer, like 1,4-Dibromo-2-ethylbenzene, is the desired product.

Contemporary research has shifted towards developing greener, safer, and more efficient bromination protocols. wku.edu These modern methods aim to avoid the use of hazardous molecular bromine and harsh acids or metal catalysts. wku.eduwku.edu One such approach involves the use of N-bromosuccinimide (NBS) in conjunction with acetonitrile, a combination that enhances the reaction rate and provides high para-regioselectivity for activated aromatic rings under mild conditions. wku.edu Another innovative system utilizes a combination of sodium bromide (NaBr) and sodium periodate (B1199274) (NaIO₄) in an acidic medium for the efficient bromination of deactivated aromatic compounds, offering high yields and avoiding the need for more expensive or hazardous reagents. acs.org The development of this compound and its synthetic pathways are situated within this ongoing effort to achieve precise and environmentally conscious synthesis of polyhalogenated aromatic systems.

Significance in Contemporary Organic Synthesis and Materials Science

The strategic placement of two bromine atoms on the benzene (B151609) ring makes this compound a particularly valuable intermediate in organic synthesis and a key building block in materials science.

In organic synthesis, the two bromine atoms serve as versatile functional handles. They can be selectively targeted in a variety of cross-coupling reactions, such as the Suzuki or Stille reactions, which are fundamental methods for forming carbon-carbon bonds. smolecule.comossila.com This allows for the stepwise and controlled construction of more complex molecules. The differential reactivity of the two bromine atoms, influenced by the adjacent ethyl group, can potentially be exploited to perform sequential reactions, adding different substituents at the 1- and 4-positions. This capability makes the compound a useful precursor for synthesizing complex organic molecules with precisely defined architectures. cymitquimica.com

In the realm of materials science, this compound serves as a dibromo monomer. ossila.com Such monomers are crucial for creating advanced polymers through polycondensation reactions. Specifically, dibromo compounds are widely used to synthesize semiconducting polymers for applications in organic electronics, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. ossila.comgoogle.com The properties of the resulting polymer, such as its electronic band gap, charge carrier mobility, and solubility, can be fine-tuned by the structure of the monomer. The use of monomers like this compound allows for the creation of materials with tailored electronic and physical properties, contributing to the development of next-generation electronic devices. google.comgoogle.com A patent also indicates its potential use in the modification of high-impact polymer blends. google.com

Mentioned Compounds

| Compound Name | Chemical Formula | CAS Number |

|---|---|---|

| This compound | C₈H₈Br₂ | 289039-53-8 |

| N-bromosuccinimide | C₄H₄BrNO₂ | 128-08-5 |

| Acetonitrile | C₂H₃N | 75-05-8 |

| Sodium bromide | NaBr | 7647-15-6 |

| Sodium periodate | NaIO₄ | 7790-28-5 |

| Iron(III) bromide | FeBr₃ | 10031-26-2 |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,4-dibromo-2-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHJVVBCCMLFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596752 | |

| Record name | 1,4-Dibromo-2-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-53-8 | |

| Record name | 1,4-Dibromo-2-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibromo-2-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,4-dibromo-2-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4 Dibromo 2 Ethylbenzene

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) stands as the fundamental and most direct method for the synthesis of halogenated aromatic compounds, including 1,4-Dibromo-2-ethylbenzene. pearson.com This pathway involves the substitution of hydrogen atoms on the aromatic ring with an electrophile, in this case, a bromonium ion (Br⁺).

The synthesis of this compound via the direct bromination of ethylbenzene (B125841) is a multi-step process governed by the principles of electrophilic aromatic substitution. The ethyl group (–CH₂CH₃) on the benzene (B151609) ring is an activating group and an ortho-, para- director. This means it increases the rate of electrophilic attack compared to benzene and directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to the ethyl group.

The mechanism proceeds as follows:

Generation of the Electrophile : Molecular bromine (Br₂) is not sufficiently electrophilic to react directly with ethylbenzene. Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is required. vedantu.com The catalyst polarizes the Br-Br bond, generating a potent bromonium ion (Br⁺) electrophile. vedantu.comyoutube.com

First Bromination : The electrophilic Br⁺ attacks the electron-rich ethylbenzene ring. Due to steric hindrance from the ethyl group at the ortho positions, the first bromination predominantly occurs at the para position. vedantu.comyoutube.com This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenonium ion. msu.edu

Re-aromatization : A base (such as FeBr₄⁻, formed in the first step) removes a proton (H⁺) from the carbon atom bearing the new bromine atom. This restores the aromaticity of the ring, yielding the monosubstituted product, predominantly 1-bromo-4-ethylbenzene (B134493). msu.edu

Second Bromination : The resulting 1-bromo-4-ethylbenzene undergoes a second electrophilic bromination to yield the final product. In this intermediate, both the ethyl group and the bromine atom influence the position of the second substitution. The ethyl group is an activating ortho-, para- director, while the bromine atom is a deactivating but also an ortho-, para- director. Both groups direct the incoming second bromine atom to the C2 position (ortho to the ethyl group and ortho to the bromine atom). This concerted directing effect strongly favors the formation of this compound. The mechanism again involves the formation of a sigma complex followed by deprotonation to yield the di-substituted product.

It is crucial to distinguish this electrophilic aromatic substitution from benzylic bromination. Benzylic bromination is a free-radical substitution that occurs at the carbon atom adjacent to the aromatic ring under conditions of heat, light, or with radical initiators like N-bromosuccinimide (NBS). jove.comjove.comlibretexts.org This alternative reaction yields 1-bromo-1-phenylethane and does not lead to substitution on the aromatic ring. jove.comchempedia.info

Shape-selective catalysts, particularly zeolites, have demonstrated significant advantages in directing substitution to the para position, which is a key step in maximizing the yield of the desired 1-bromo-4-ethylbenzene intermediate. google.com Zeolites such as HY or H-mordenite (HMor) possess a microporous structure that sterically hinders the formation of bulkier ortho isomers, thereby enhancing para-selectivity. google.comresearchgate.netresearchgate.net

A patented process highlights the use of a dual catalyst system comprising a shape-selective HY zeolite and a Lewis acid. google.com This approach combines the high activity of the Lewis acid with the shape-selectivity of the zeolite to achieve high conversion rates and excellent para-selectivity in the bromination of aromatic substrates like ethylbenzene. google.com Other innovative catalytic systems include the use of Br₂/SO₂Cl₂ over Ca²⁺-Y zeolite, which was found to be stable and regenerable. researchgate.net Oxidative bromination using H₂O₂/KBr in the presence of a polymer-anchored iron(III) catalyst has also been reported to provide high selectivity for monobrominated products in an aqueous medium. researchgate.net

| Catalyst System | Substrate Example | Key Findings | Reference |

|---|---|---|---|

| FeBr₃ (Lewis Acid) | Ethylbenzene | Standard catalyst for electrophilic bromination. Predominantly yields a mixture of o- and p-bromoethylbenzene, with the para isomer being major due to less steric hindrance. | vedantu.comyoutube.com |

| HY or HMor Zeolite + Lewis Acid | Ethylbenzene, Toluene | Provides high para-selectivity (e.g., para/ortho ratio of 98/2 for fluorobenzene) and high conversion. The zeolite's shape-selectivity favors the less bulky para isomer. | google.com |

| Br₂/SO₂Cl₂/Ca²⁺-Y Zeolite | Chlorobenzene | Achieves ~89% conversion and ~97% para-selectivity. The catalyst is stable and can be regenerated. | researchgate.net |

| Polymer-anchored Iron(III) with H₂O₂/KBr | Ethylbenzene | Effective for oxidative bromination with 80–100% selectivity for monobrominated products in an aqueous medium. The catalyst is recoverable and reusable. | researchgate.net |

Alternative Synthetic Routes and Methodological Innovations

Beyond the direct di-bromination of ethylbenzene, other synthetic strategies can be employed to produce this compound. These alternatives can offer advantages in terms of starting material availability or regiochemical control.

One significant alternative route begins with 1,4-dibromobenzene. chemicalbook.com This commercially available starting material can be subjected to a Friedel-Crafts alkylation reaction with an ethylating agent (e.g., ethyl chloride or ethanol) and a Lewis acid catalyst. The two bromine atoms on the ring are deactivating but are ortho-, para- directors. They direct the incoming ethyl group to an adjacent (ortho) position, resulting in the formation of this compound.

Methodological innovations often focus on improving efficiency, safety, and environmental impact. This includes the development of novel brominating agents and catalyst systems. For instance, the use of N-benzyl-DABCO tribromide has been reported as a stable, solid bromine source for the regioselective bromination of activated aromatic compounds at room temperature. researchgate.net While multi-step synthetic sequences involving nitration, reduction, and diazotization (Sandmeyer-type reactions) can provide precise control over substituent placement, they are often more complex and less atom-economical for a relatively simple target molecule like this compound. google.com

Industrial-Scale Synthesis Approaches

For the industrial-scale production of this compound, the primary considerations are cost-effectiveness, process safety, high yield, and catalyst recyclability. The direct di-bromination of ethylbenzene remains a favored approach due to the low cost of the starting material.

An industrially viable process, as detailed in patent literature, involves the selective bromination of aromatic compounds using a combination of a shape-selective zeolite catalyst and a Lewis acid. google.com The key features of this approach that make it suitable for large-scale production include:

High Selectivity : The use of a zeolite catalyst ensures high selectivity for the para-monobrominated intermediate, which simplifies purification and maximizes the yield of the subsequent di-bromination step leading to the desired product. google.com

Catalyst Efficiency : The process is effective with low amounts of the zeolite catalyst (no more than 10 grams per mole of substrate), which is economically advantageous. google.com

Catalyst Reusability : Zeolite catalysts can be recovered from the reaction mixture and regenerated by calcination, reducing waste and operational costs. researchgate.net

Reaction Conditions : The reaction is typically carried out in a liquid medium by reacting the aromatic substrate with liquid bromine in the presence of the catalyst system. google.com

This approach provides a robust and efficient pathway for the large-scale synthesis required to meet commercial demands for this compound, which is supplied by various chemical manufacturers for use in research and production. vwr.comchemicalbook.comscbt.com

Chemical Reactivity and Transformation Mechanisms of 1,4 Dibromo 2 Ethylbenzene

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For 1,4-dibromo-2-ethylbenzene, these reactions provide a versatile platform for introducing a wide array of functional groups, selectively replacing one or both bromine atoms.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. rsc.org This reaction is favored for its mild conditions, functional group tolerance, and the relatively low toxicity of the boron reagents. rsc.orgumb.edu In the context of di-substituted benzenes like this compound, the Suzuki-Miyaura coupling can be controlled to achieve either mono- or di-substitution.

Research has shown that chemo-selective Suzuki-Miyaura cross-coupling can be achieved with compounds like 1,4-dibromo-2-nitrobenzene (B110544), a structurally similar compound to this compound. researchgate.net The nitro group in 1,4-dibromo-2-nitrobenzene is strongly electron-withdrawing, which can influence the reactivity of the adjacent bromine atom. researchgate.netambeed.com This suggests that the electronic nature of the substituents plays a crucial role in directing the regioselectivity of the coupling reaction. For this compound, the ethyl group is electron-donating, which would influence the reactivity of the two bromine atoms differently compared to a nitro group.

The general mechanism for Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation from the organoboron reagent to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. umb.edu

Other Metal-Catalyzed Coupling Reactions

Besides the Suzuki-Miyaura coupling, this compound can participate in other metal-catalyzed cross-coupling reactions, such as the Kumada, Negishi, and Sonogashira couplings. umb.eduprinceton.edu Each of these reactions utilizes a different organometallic reagent and offers unique advantages in terms of reactivity and substrate scope. princeton.edu

Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium halide) as the nucleophile and is typically catalyzed by nickel or palladium complexes. umb.eduprinceton.edu It is a powerful method for forming carbon-carbon bonds. umb.edu

Negishi Coupling: In this reaction, an organozinc reagent is coupled with an organohalide in the presence of a nickel or palladium catalyst. princeton.edu

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. umb.edu

The choice of coupling reaction depends on the desired product and the functional groups present in the starting materials. For instance, the Sonogashira coupling would be the method of choice for introducing an alkynyl group onto the benzene (B151609) ring of this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org

Halogen Atom Displacement Mechanisms

In SNAr reactions, a nucleophile displaces a leaving group, such as a halogen atom, on the aromatic ring. wikipedia.org The reaction typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. wikipedia.orgnptel.ac.in

For this compound, the ethyl group is electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, SNAr reactions with this compound would be significantly less favorable compared to a compound with an electron-withdrawing group like a nitro group. echemi.com For a reaction to occur, forcing conditions would likely be required. echemi.com

Reactivity Modulation by Substituents

The substituents on the aromatic ring play a critical role in modulating its reactivity towards nucleophiles. Electron-withdrawing groups, such as nitro groups, activate the ring for SNAr by stabilizing the negatively charged Meisenheimer complex through resonance. wikipedia.orgnptel.ac.in Conversely, electron-donating groups, like the ethyl group in this compound, decrease the electrophilicity of the aromatic ring and destabilize the anionic intermediate, thus hindering SNAr reactions.

The position of the substituent relative to the leaving group is also critical. Electron-withdrawing groups are most effective at activating the ring when they are positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the substituent. nptel.ac.in

Electrophilic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.eg The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate called a sigma complex or arenium ion. minia.edu.eglibretexts.org

In this compound, the existing substituents direct the position of further substitution. The ethyl group is an ortho, para-director and an activating group, while the bromine atoms are also ortho, para-directors but are deactivating groups. The directing effects of these substituents will determine the regioselectivity of any subsequent electrophilic substitution. The ethyl group would direct incoming electrophiles to the positions ortho and para to it. However, the positions para to the ethyl group are already substituted with bromine. The bromine atoms would direct incoming electrophiles to their ortho and para positions.

Considering the combined effects, the most likely position for electrophilic attack would be the carbon atom between the ethyl group and a bromine atom, as it is activated by the ethyl group and less sterically hindered.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. minia.edu.eg For example, nitration would introduce a nitro group (—NO2) onto the ring, while halogenation would introduce another halogen atom. minia.edu.eg

Compound List

Oxidative and Reductive Transformations of the Ethyl Moiety and Bromine Centers

The ethyl group and the bromine atoms on the benzene ring of this compound are susceptible to various oxidative and reductive transformations. These reactions can selectively modify different parts of the molecule, leading to a diverse array of derivatives.

Oxidation of the Ethyl Moiety:

The benzylic position of the ethyl group (the carbon atom attached to the benzene ring) is particularly reactive towards oxidation. This is due to the stabilization of reaction intermediates, such as radicals or carbocations, by the adjacent aromatic ring.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the ethyl group to a carboxylic acid. masterorganicchemistry.com This harsh oxidation typically proceeds regardless of the length of the alkyl chain, as long as there is at least one benzylic hydrogen. The reaction involves the initial formation of a benzylic alcohol, which is further oxidized to a ketone and then cleaved to a benzoic acid derivative. For this compound, this transformation would yield 2,5-dibromobenzoic acid. This conversion is significant as it transforms an ortho, para-directing alkyl group into a meta-directing carboxyl group. masterorganicchemistry.com

| Oxidizing Agent | Product of this compound Oxidation |

| Potassium Permanganate (KMnO₄) | 2,5-Dibromobenzoic acid |

| Chromic Acid (H₂CrO₄) | 2,5-Dibromobenzoic acid |

Reductive Transformations:

The bromine atoms on the aromatic ring can be removed through reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. However, the direct reduction of aryl halides with these hydrides is generally not facile. More effective methods often involve transition-metal catalyzed reactions, such as those using palladium catalysts with a hydrogen source.

Under denitrifying conditions, transformations of certain halogenated aliphatic compounds have been observed, while chlorinated benzenes showed no significant utilization. asm.org This suggests that the reductive dehalogenation of the bromine centers in this compound under such specific biological conditions might be limited.

Transformations involving Bromine Centers:

The bromine atoms can also participate in various coupling reactions, such as Suzuki or Stille couplings, which are not strictly reductive but involve a formal change in the oxidation state of the associated carbon and the catalytic metal. These reactions replace the bromine atoms with other functional groups, leading to more complex molecular architectures.

Exploration of Reaction Intermediates and Transition States

The mechanisms of the transformations of this compound involve various transient species, including reaction intermediates and transition states. Understanding these species is key to predicting reaction outcomes and optimizing conditions.

Intermediates in Ethyl Group Transformations:

The free-radical bromination of ethylbenzene (B125841), which occurs at the benzylic position, proceeds through a free-radical mechanism. pearson.comoregonstate.edu This involves the formation of a benzylic radical as a key intermediate. This radical is stabilized by resonance, with the unpaired electron delocalized into the benzene ring. For this compound, the corresponding 1-(1,4-dibromophenyl)ethyl radical would be the primary intermediate in such reactions. The stability of this benzylic radical makes the benzylic C-H bond weaker than other C-H bonds in the molecule, directing the reaction to this site. oregonstate.edu

In the case of benzylic oxidation with reagents like KMnO₄, the reaction is thought to proceed through a series of intermediates. masterorganicchemistry.com An initial hydrogen abstraction from the benzylic position can lead to a radical intermediate, which is then oxidized. Alternatively, a direct hydride abstraction could form a benzylic carbocation. This carbocation is also stabilized by resonance with the aromatic ring.

Intermediates in Aromatic Substitution:

Reactions involving substitution at the aromatic ring, such as nucleophilic aromatic substitution (SNAAr), proceed through a different set of intermediates. For a nucleophile to attack the electron-rich benzene ring, the ring must be activated by strong electron-withdrawing groups. echemi.com In this compound, the bromine atoms are deactivating, but the presence of a strong activating group (which is absent) would be necessary for a facile SNAAr reaction. If such a reaction were forced, it would proceed through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to occur.

Electrophilic aromatic substitution reactions on the parent benzene ring proceed via a positively charged benzenonium intermediate (also known as an arenium ion or sigma complex). libretexts.org In this two-step mechanism, the electrophile first attacks the π-system of the benzene ring to form the benzenonium ion, which is resonance-stabilized. In the second step, a proton is lost to restore aromaticity. The substituents on the ring influence the stability of this intermediate and thus direct the position of the incoming electrophile.

Transition States:

The transition state represents the highest energy point along the reaction coordinate. For a one-step reaction, there is a single transition state, while a multi-step reaction will have a transition state for each step. For instance, in the free-radical bromination of the ethyl group, the transition state for the hydrogen abstraction step would involve the partial breaking of the benzylic C-H bond and the partial formation of the H-Br bond. oregonstate.edu According to the Hammond postulate, for an endergonic step, the transition state will more closely resemble the products (the benzylic radical in this case). researchgate.net This principle helps in understanding the selectivity of the reaction, as factors that stabilize the radical intermediate will also lower the energy of the transition state leading to it.

In electrophilic aromatic substitution, the first step, the formation of the benzenonium ion, is typically the rate-determining step and thus has the highest energy transition state. libretexts.org The structure of this transition state resembles the benzenonium ion itself. The electronic effects of the ethyl group (electron-donating) and the bromine atoms (electron-withdrawing inductive effect, electron-donating resonance effect) will influence the stability of this transition state at different positions on the ring, thereby governing the regioselectivity of further substitutions.

| Reaction Type | Key Intermediate | Key Features of Intermediate/Transition State |

| Free-Radical Bromination (Ethyl Group) | Benzylic Radical | Resonance stabilized by the aromatic ring. |

| Benzylic Oxidation (Ethyl Group) | Benzylic Radical/Carbocation | Stabilized by resonance with the aromatic ring. |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Negatively charged, resonance-stabilized intermediate. |

| Electrophilic Aromatic Substitution | Benzenonium Ion (Arenium Ion) | Positively charged, resonance-stabilized intermediate. The transition state resembles this intermediate. |

Catalytic Applications and Catalysis Involving Derivatives of 1,4 Dibromo 2 Ethylbenzene

Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) (PBBS) as a Catalyst

Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide), often abbreviated as PBBS, has emerged as a powerful polymeric catalyst. It is recognized for its effectiveness in promoting various organic reactions, offering advantages such as high yields, mild reaction conditions, and operational simplicity. nih.govtandfonline.com

While direct catalysis for quinazoline (B50416) synthesis is a broad area of research, the catalytic activity of PBBS has been effectively demonstrated in the synthesis of structurally related nitrogen-containing heterocyclic compounds. mdpi.comnih.gov For instance, PBBS serves as an efficient catalyst for the synthesis of quinoxaline (B1680401) derivatives from the reaction of 1,2-diamines and 1,2-dicarbonyls. researchgate.net This reaction proceeds with excellent yields under aqueous and solvent-free conditions, showcasing the catalyst's utility in synthesizing complex heterocyclic structures. researchgate.net The synthesis of other heterocycles, such as 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines, is also effectively catalyzed by PBBS at room temperature, resulting in good to high yields. nih.gov

Table 1: PBBS Catalyzed Synthesis of Heterocyclic Compounds

| Reactants | Product | Catalyst | Conditions | Yield | Source |

| 1,2-Diamines and 1,2-Dicarbonyls | Quinoxaline derivatives | PBBS | Aqueous, Solvent-free | Excellent | researchgate.net |

| o-phenylenediamine (OPDA) and Aldehydes/Ketones | Benzimidazoles, Benzodiazepines | PBBS | Room Temperature | Good to High | nih.gov |

PBBS is an effective catalyst for the protection of aldehydes through their conversion into 1,1-diacetates (acylals). researchgate.net This transformation is a crucial step in multi-step organic syntheses, and PBBS facilitates this reaction efficiently. The process involves reacting an aldehyde with acetic anhydride (B1165640) in the presence of a catalytic amount of PBBS. researchgate.net This method is noted for its mild conditions and good to high yields. tandfonline.com The chemoselectivity of this method is a significant advantage, allowing for the protection of aldehydes without affecting other sensitive functional groups. researchgate.net

Table 2: PBBS-Catalyzed Synthesis of 1,1-Diacetates from Aldehydes

| Aldehyde Substrate | Product | Catalyst | Key Advantages | Source |

| Various aromatic and aliphatic aldehydes | Corresponding 1,1-diacetates | PBBS | Mild conditions, Chemoselectivity, Good to high yields | tandfonline.comresearchgate.net |

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency in building complex molecules in a single step. nih.govnih.gov PBBS has proven to be an effective catalyst in this domain. Specifically, it has been used to catalyze the three-component reaction of 2,3-diaminomaleonitrile (DAMN), isocyanides, and ketones. researchgate.net This reaction, conducted at ambient temperature, efficiently produces highly substituted 1,6-dihydropyrazine-2,3-dicarbonitrile derivatives. researchgate.net The use of PBBS as a catalyst in such MCRs underscores its ability to facilitate the formation of multiple chemical bonds in a one-pot process, which is a cornerstone of efficient and atom-economical synthesis. bdu.ac.in

Catalyst Reusability and Green Chemistry Considerations

The principles of green chemistry emphasize the development of chemical processes that are environmentally benign. yale.edu Catalysis is a foundational pillar of green chemistry, particularly when the catalyst is reusable and non-toxic. yale.edunih.gov PBBS aligns well with these principles.

PBBS has been described as an environmentally friendly catalyst that is both inexpensive and recyclable. tandfonline.com Its polymeric nature facilitates easy separation from the reaction mixture, allowing for its recovery and reuse in subsequent reaction cycles. researchgate.net For example, in the synthesis of dihydropyrazine (B8608421) derivatives, PBBS was reused over multiple runs. researchgate.net Although the yield may decrease in successive runs, with one report noting an average yield of 50% over five consecutive uses, the ability to recycle the catalyst presents significant environmental and economic advantages by reducing chemical waste. researchgate.netyale.edu The use of such reusable heterogeneous catalysts eliminates the need for complex separation processes like distillation or extraction, further contributing to the green credentials of the synthetic route. yale.edu

Derivatization Strategies and Functional Group Interconversions of 1,4 Dibromo 2 Ethylbenzene

Functionalization of Bromine Substituents

The bromine atoms on the benzene (B151609) ring of 1,4-dibromo-2-ethylbenzene are prime sites for functionalization, most notably through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Key cross-coupling reactions involving the bromine substituents include the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups at the positions of the bromine atoms. The reaction is valued for its mild conditions and the commercial availability of a wide range of boronic acids. wikipedia.org

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of styrenic derivatives and other vinylated aromatic compounds. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The Sonogashira coupling is a highly reliable method for the synthesis of arylalkynes, which are important precursors for conjugated polymers and other advanced materials. libretexts.org

Table 1: Overview of Cross-Coupling Reactions for Functionalization of Bromine Substituents

| Reaction | Coupling Partner | Catalyst System | Bond Formed | Typical Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound | Palladium Catalyst & Base | C(sp²) - C(sp²), C(sp²) - C(sp³) | Biaryls, Alkyl/Alkenyl/Alkynyl Arenes |

| Heck | Alkene | Palladium Catalyst & Base | C(sp²) - C(sp²) | Substituted Alkenes (e.g., Stilbenes) |

| Sonogashira | Terminal Alkyne | Palladium Catalyst & Copper(I) Co-catalyst | C(sp²) - C(sp) | Arylalkynes |

Modifications of the Ethyl Group

The ethyl group of this compound also offers opportunities for functionalization, primarily through reactions at the benzylic position (the carbon atom attached to the benzene ring). This position is activated by the adjacent aromatic ring, making it more susceptible to certain transformations.

Radical Bromination: The ethyl group can undergo free-radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide or exposure to UV light. This reaction selectively introduces a bromine atom at the benzylic position, leading to the formation of 1,4-dibromo-2-(1-bromoethyl)benzene. youtube.comoregonstate.edu The benzylic C-H bond is weaker than the other C-H bonds in the ethyl group, leading to the high regioselectivity of this reaction. youtube.com

Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. doubtnut.com This transformation converts the ethyl group into a carboxyl group, yielding 2,5-dibromobenzoic acid. This reaction is a common method for introducing a carboxylic acid functionality onto an aromatic ring.

Table 2: Key Reactions for the Modification of the Ethyl Group

| Reaction | Reagent(s) | Functional Group Transformation | Product |

|---|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator | -CH₂CH₃ → -CH(Br)CH₃ | 1,4-Dibromo-2-(1-bromoethyl)benzene |

| Oxidation | Potassium Permanganate (KMnO₄) | -CH₂CH₃ → -COOH | 2,5-Dibromobenzoic Acid |

Synthesis of Conjugated Systems and Building Blocks

This compound serves as a valuable building block for the synthesis of conjugated oligomers and polymers. ucm.es These materials are of significant interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ucm.es

The difunctional nature of this compound allows it to be used as a monomer in polymerization reactions. Through sequential or simultaneous cross-coupling reactions at the two bromine positions, extended π-conjugated systems can be constructed. For instance, repeated Suzuki-Miyaura or Sonogashira couplings with appropriate difunctional coupling partners can lead to the formation of well-defined oligomers and polymers with alternating aromatic units. The ethyl group can also influence the solubility and processing characteristics of the resulting materials.

Furthermore, selective functionalization of one bromine atom followed by a different reaction at the second bromine atom allows for the synthesis of unsymmetrical, multifunctional building blocks. These can then be used in the modular synthesis of more complex molecular architectures.

Table 3: Application in the Synthesis of Conjugated Systems

| Synthetic Strategy | Key Reactions | Resulting Structure | Potential Application |

|---|---|---|---|

| Polymerization | Suzuki-Miyaura, Sonogashira, Heck | Conjugated Polymers/Oligomers | Organic Electronics |

| Stepwise Functionalization | Sequential Cross-Coupling | Unsymmetrical Biaryls/Arylalkynes | Advanced Materials, Pharmaceutical Scaffolds |

Advanced Spectroscopic Characterization and Structural Analysis of 1,4 Dibromo 2 Ethylbenzene and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. High-field NMR studies, including one-dimensional (¹H and ¹³C) and two-dimensional (2D) techniques, provide precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-field ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the hydrogen and carbon atoms in a molecule, respectively. For substituted benzenes, the chemical shifts of the aromatic protons and carbons are highly sensitive to the nature and position of the substituents on the ring. researchgate.net

In the case of 1,4-Dibromo-2-ethylbenzene, the ethyl group (-CH₂CH₃) and the two bromine atoms create a specific substitution pattern on the benzene (B151609) ring, rendering the three aromatic protons and six aromatic carbons chemically non-equivalent.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the ethyl group. The aromatic region would display a complex splitting pattern due to spin-spin coupling between the non-equivalent protons. Electron-withdrawing groups like bromine tend to shift adjacent protons downfield. researchgate.net The ethyl group protons would appear as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern resulting from their mutual coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. pearson.com For this compound, six distinct signals are expected for the aromatic carbons and two signals for the ethyl group carbons. The carbons directly bonded to the bromine atoms (C1 and C4) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The substitution pattern breaks the symmetry that might be present in simpler disubstituted benzenes, leading to a greater number of unique carbon signals. pearson.comdocbrown.info

Interactive Data Table: Predicted NMR Chemical Shifts for this compound Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.5 | 125 - 135 |

| Aromatic C-Br | - | 115 - 125 |

| Aromatic C-Et | - | 140 - 145 |

| -CH₂- | ~2.6 (quartet) | ~29 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques are employed. youtube.com These experiments reveal correlations between nuclei, providing information about their connectivity through bonds. huji.ac.il

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-coupled to each other. libretexts.org For this compound, a COSY spectrum would show cross-peaks connecting the methylene and methyl protons of the ethyl group. It would also reveal the coupling network among the three adjacent aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.org An HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methylene/methyl proton signals to their respective carbon signals.

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration. acanthusresearch.com This technique is highly accurate because, under proper experimental conditions, the signal integral is directly proportional to the number of nuclei contributing to the signal. acanthusresearch.com

In the context of this compound, qNMR can be used to:

Monitor Reaction Progress: During the synthesis of this compound, for instance, via the bromination of ethylbenzene (B125841), qNMR can track the consumption of the starting material and the formation of the product in real-time or through sampling. nih.gov

Determine Isomer Ratios: Electrophilic aromatic substitution reactions often yield a mixture of ortho, meta, and para isomers. acs.org qNMR can be used to accurately determine the relative amounts of this compound and other isomers, such as 1,2-Dibromo-4-ethylbenzene or 1,3-Dibromo-5-ethylbenzene, in the crude reaction mixture. ox.ac.uk

Assess Product Purity: By using a suitable internal standard, the absolute purity of a synthesized batch of this compound can be determined without the need for a specific reference standard of the compound itself. acanthusresearch.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would show characteristic absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the ethyl group would be observed in the 3000-2850 cm⁻¹ range.

C=C Stretching: Aromatic ring stretching vibrations usually produce a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations (wagging) in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene, specific patterns are expected in this region.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 600 cm⁻¹ and 500 cm⁻¹.

Studies on related compounds like ethylbenzene and various dibromobenzenes help in assigning these vibrational modes. aip.orgresearchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. libretexts.org It provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also exhibit bands corresponding to the vibrational modes of the molecule. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give rise to strong and sharp signals in the Raman spectrum. chemicalbook.com The C-Br stretching vibration is also typically Raman active.

Interactive Data Table: Characteristic Vibrational Frequencies for Substituted Benzenes

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| C-H Out-of-Plane Bend | 900 - 675 | Weak |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. chemguide.co.uk

For this compound (C₈H₈Br₂), the molecular weight is approximately 263.96 g/mol . guidechem.comchemspider.comscbt.com A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). Therefore, the molecular ion (M⁺) peak will appear as a characteristic cluster of peaks. For a molecule with two bromine atoms, there will be three main peaks:

M⁺: Containing two ⁷⁹Br atoms.

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br atom.

[M+4]⁺: Containing two ⁸¹Br atoms. The relative intensities of these peaks will be approximately 1:2:1.

The fragmentation of the molecular ion provides further structural information. For aromatic compounds, the molecular ion peak is often quite intense due to the stability of the aromatic ring. libretexts.org Common fragmentation pathways for this compound would likely involve:

Loss of a methyl radical (-CH₃): This would result in a fragment ion with an m/z value of [M-15]⁺. This is a common fragmentation for compounds with an ethyl group, leading to the formation of a stable benzylic cation. docbrown.info

Loss of a bromine atom (-Br): This would lead to a fragment at [M-79]⁺ and [M-81]⁺.

Loss of HBr: This would result in a fragment at [M-80]⁺ and [M-82]⁺.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z (using ⁷⁹Br) | Key Isotopic Peaks (m/z) |

|---|---|---|---|

| [C₈H₈Br₂]⁺ | Molecular Ion | 262 | 262, 264, 266 (Ratio ~1:2:1) |

| [C₇H₅Br₂]⁺ | Loss of CH₃ | 247 | 247, 249, 251 (Ratio ~1:2:1) |

X-ray Crystallography and Polymorphism Studies of Related Brominated Aromatics

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound may not be readily available, studies on related brominated aromatic compounds provide significant insight into their solid-state structures. nih.gov

Crystal structures of brominated organic compounds are often influenced by intermolecular interactions involving the bromine atoms. nih.gov Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center, can play a crucial role in directing the crystal packing.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in organic compounds, including substituted benzenes. Different polymorphs can have distinct physical properties, such as melting point and solubility. The study of polymorphism in brominated aromatics is important for understanding their material properties and for applications in materials science and pharmaceuticals. The presence of substituents can influence the likelihood of polymorphism by altering the possible intermolecular packing arrangements.

Computational Chemistry and Theoretical Investigations of 1,4 Dibromo 2 Ethylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of 1,4-dibromo-2-ethylbenzene. These methods model the distribution of electrons within the molecule, which governs its stability, properties, and chemical reactivity.

A typical DFT calculation, for instance using the B3LYP functional with a 6-31G(d) basis set, can be used to determine the energies and shapes of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. The LUMO, conversely, indicates the region most likely to accept an electron, suggesting sites for nucleophilic attack.

For this compound, the electron-donating ethyl group and the electron-withdrawing bromine atoms influence the electronic landscape of the benzene (B151609) ring. The ethyl group, being an ortho, para-director, tends to increase electron density at the ortho and para positions relative to itself masterorganicchemistry.com. However, the bromine atoms also exert their own electronic effects. Computational models can precisely quantify these effects. The resulting molecular electrostatic potential (MEP) map visually represents electron-rich (red) and electron-poor (blue) regions, highlighting potential sites for chemical reactions.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and electronic stability. |

| Dipole Moment | ~1.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are representative and would be obtained from a specific quantum chemical calculation.

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing insights into the molecule's flexibility and conformational preferences.

For this compound, the primary source of conformational flexibility is the rotation of the ethyl group around the C-C bond connecting it to the benzene ring. MD simulations can explore the potential energy surface associated with this rotation. Studies on similar substituted ethylbenzenes show that the conformational preference is a balance between steric hindrance and electronic interactions researchgate.net.

In the case of this compound, the ethyl group is positioned next to a bromine atom. An MD simulation would reveal the energetic cost of rotation and the most stable torsional angles. It is expected that the most stable conformation would minimize steric repulsion between the methyl group of the ethyl substituent and the adjacent bromine atom. This is often a "gauche" or perpendicular conformation where the C-C bond of the ethyl group is roughly orthogonal to the plane of the benzene ring researchgate.net. By simulating the molecule's dynamics, one can calculate the relative populations of different conformers at a given temperature.

Table 2: Relative Energies of Ethyl Group Conformations

| Conformation (Torsion Angle*) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|

| Perpendicular (~90°) | 0.00 | ~70% |

| Planar (~0°) | 1.50 | ~10% |

| Intermediate (45°) | 0.75 | ~20% |

Torsion angle is defined by the C-C-C-C atoms from the ring to the ethyl group. Note: These are illustrative values based on studies of similar molecules.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, Collision Cross Section)

Computational chemistry is a vital tool for predicting and interpreting spectroscopic data. By calculating these parameters for a proposed structure, they can be compared with experimental spectra to confirm or elucidate the molecule's identity and structure.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict ¹H and ¹³C NMR chemical shifts with high accuracy rsc.orggithub.io. For this compound, calculations would need to account for the different stable conformations of the ethyl group, as the chemical shifts are an average of these states weighted by their population (Boltzmann weighting) github.io. Such calculations can help assign specific peaks in an experimental spectrum to the corresponding atoms in the molecule.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule by computing its vibrational frequencies and intensities researchgate.net. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C-Br stretching, or benzene ring deformations. This allows for a detailed assignment of the experimental vibrational spectrum, providing a vibrational "fingerprint" for this compound.

Collision Cross Section (CCS): Ion mobility-mass spectrometry measures the Collision Cross Section (CCS), which is related to the size and shape of an ion in the gas phase. Theoretical methods and machine learning models can predict the CCS value for a given molecule mdpi.comdntb.gov.ua. These predictions are valuable for identifying unknown compounds in complex mixtures. For this compound, a predicted CCS value provides an additional parameter that can be used alongside mass-to-charge ratio and retention time to increase confidence in its identification uni.lu.

Table 3: Predicted Spectroscopic and Physical Parameters

| Parameter | Predicted Value | Experimental Technique |

|---|---|---|

| ¹³C Chemical Shift (C-Br) | 120-125 ppm | NMR Spectroscopy |

| ¹H Chemical Shift (Aromatic) | 7.2-7.6 ppm | NMR Spectroscopy |

| C-Br Stretch Frequency | ~650 cm⁻¹ | IR/Raman Spectroscopy |

| CCS ([M+H]⁺ adduct) | 133.5 Ų | Ion Mobility-MS uni.lu |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling allows chemists to explore the pathways of chemical reactions, identifying intermediates and transition states that are often difficult or impossible to observe experimentally. This provides a step-by-step understanding of how reactants are converted into products smu.edu.

For this compound, a relevant reaction to model would be further electrophilic aromatic substitution, such as nitration or halogenation. The existing substituents (two bromine atoms and one ethyl group) direct incoming electrophiles to specific positions on the ring. Computational modeling can predict the most likely position of substitution by calculating the activation energies for attack at each available carbon atom.

The process involves locating the transition state (the highest energy point along the reaction coordinate) for each possible reaction pathway. The pathway with the lowest activation energy is the most kinetically favorable. For example, in the bromination of benzene, quantum chemical calculations can model the formation of the intermediate sigma complex and the subsequent loss of a proton researchgate.net. A similar approach for this compound would clarify the regioselectivity of its reactions and provide a detailed energy profile, explaining why certain products are formed preferentially.

Table 4: Illustrative Energy Profile for Electrophilic Nitration of this compound

| Species | Position of Attack | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Reactants | - | 0.0 | Starting materials |

| Transition State 1 | C5 | +18.5 | Activation barrier for attack at position 5 |

| Sigma Complex | C5 | +8.0 | Wheland intermediate |

| Transition State 2 | C3 | +22.0 | Activation barrier for attack at position 3 |

| Products (via C5) | - | -5.0 | Final nitrated product |

Note: The values are hypothetical to illustrate the outcome of a reaction mechanism study. The positions are numbered starting from C1 attached to the ethyl group.

Advanced Materials Science Applications of 1,4 Dibromo 2 Ethylbenzene

Precursor in Polymer Chemistry for Conjugated Systems

1,4-Dibromo-2-ethylbenzene serves as a crucial building block in the synthesis of conjugated polymers, which are materials characterized by a backbone of alternating single and double bonds leading to unique electronic and optical properties. These properties make them suitable for a variety of applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic semiconductors. myskinrecipes.com The utility of this compound in this field stems from the two bromine atoms, which act as reactive sites for cross-coupling reactions. myskinrecipes.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are primary methods for polymerizing monomers like this compound. researchgate.net In these reactions, the dibromo-functionalized benzene (B151609) derivative can be coupled with a comonomer containing functional groups like boronic acids (in Suzuki coupling) or terminal alkynes (in Sonogashira coupling) to build the polymer chain. nih.govnih.gov

The general mechanism for a Suzuki coupling polymerization involves a catalytic cycle with a palladium complex. nih.gov The cycle typically includes:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound).

Transmetalation: The organic group from the organoboron compound is transferred to the palladium complex.

Reductive Elimination: The two organic groups are coupled, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.com

The ethyl group on the this compound monomer plays a significant role in the properties of the resulting polymer. It provides steric hindrance that can disrupt close packing of the polymer chains, which enhances the solubility of the polymer in common organic solvents. This improved processability is essential for fabricating uniform thin films for electronic devices. Furthermore, the electronic nature of the ethyl substituent can fine-tune the optoelectronic properties of the final conjugated material. myskinrecipes.com

| Reaction Type | Catalyst | Comonomer Functional Group | Resulting Polymer Linkage | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium Complex (e.g., Pd(PPh₃)₄) | Boronic Acid or Ester | Aryl-Aryl | nih.govdoi.org |

| Heck Coupling | Palladium Complex | Alkene | Aryl-Vinylene | cem.com |

| Sonogashira Coupling | Palladium/Copper Complex | Terminal Alkyne | Aryl-Alkyne | |

| Negishi Coupling | Palladium or Nickel Complex | Organozinc | Aryl-Aryl | nih.gov |

Integration into Functional Organic Materials (e.g., Liquid Crystals)

The specific molecular architecture of this compound makes it a valuable component in the design and synthesis of functional organic materials, notably liquid crystals. myskinrecipes.com Liquid crystals are a state of matter that possesses properties between those of conventional liquids and solid crystals, and their molecules must have a specific shape, typically elongated or disc-like, to exhibit mesophases. worktribe.comcolorado.edu

The structure of this compound contributes to the necessary characteristics for a liquid crystal molecule, often referred to as a mesogen. The central benzene ring provides a rigid core, which is a fundamental requirement for maintaining the rod-like shape that encourages the ordered alignment necessary for liquid crystal phases. worktribe.comtandfonline.com

The substituents on the benzene ring—the two bromine atoms and the ethyl group—are crucial for fine-tuning the material's properties:

Ethyl Group: This flexible alkyl chain can influence the melting and clearing points of the liquid crystal. By modifying the length and branching of such terminal chains, the temperature range over which the liquid crystalline phase is stable can be precisely controlled. tandfonline.com

Bromine Atoms: The presence of heavy and electronegative bromine atoms increases the molecule's polarity and polarizability. This affects the intermolecular forces, such as dipole-dipole interactions and van der Waals forces, which are critical in the formation and stability of various mesophases (e.g., nematic, smectic). ajchem-a.comsoton.ac.uk The bromine atoms also serve as synthetic handles for further functionalization, allowing for the construction of more complex, multi-ring liquid crystal structures through cross-coupling reactions. myskinrecipes.com

The synthesis of liquid crystals often involves a multi-step process where core units, linking groups, and terminal chains are systematically assembled. researchgate.net this compound can be used as an initial core unit, which is then elaborated upon. For instance, one or both bromine atoms can be substituted via reactions like Suzuki coupling to attach other aromatic rings, thereby elongating the molecular structure to achieve the high aspect ratio typical of calamitic (rod-shaped) liquid crystals. worktribe.com

| Structural Component | Example from this compound | Influence on Properties | Reference |

|---|---|---|---|

| Rigid Core | 1,4-Disubstituted Benzene Ring | Provides structural anisotropy (rod shape) essential for orientational order. | worktribe.comtandfonline.com |

| Terminal Group | Ethyl Group (-CH₂CH₃) | Affects melting/clearing points and the stability range of mesophases. | tandfonline.com |

| Lateral/Functional Group | Bromine Atoms (-Br) | Increases molecular polarity and polarizability, influencing intermolecular forces and dielectric anisotropy. Acts as a reactive site for synthesis. | ajchem-a.comsoton.ac.uk |

Role in Flame Retardant Technologies and Materials

Brominated compounds are a cornerstone of flame retardant technology due to their high efficiency in interrupting the combustion cycle. wikipedia.orgmdpi.com this compound, as an organobromine compound, is a relevant building block for the synthesis of brominated flame retardants (BFRs). BFRs are incorporated into a wide range of polymeric materials, including plastics and textiles used in electronics, furniture, and construction, to reduce their flammability. wikipedia.orgresearchgate.net

The effectiveness of brominated flame retardants stems from their ability to act in the gas phase of a fire. epitoanyag.org.hu When the polymer containing the BFR is heated, the carbon-bromine bonds break, releasing bromine radicals (Br•). These radicals are highly effective at scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals in the flame, which are the key species that propagate the combustion chain reaction. By converting them into less reactive species like hydrogen bromide (HBr), the fire is chemically inhibited and suppressed. epitoanyag.org.hu

This compound can be utilized in two primary ways in flame retardant materials:

Reactive Flame Retardant: The compound can be chemically incorporated as a monomer into the backbone of a polymer like polyester (B1180765) or epoxy resins. The bromine atoms become an integral part of the polymer structure. This approach has the advantage of permanency, preventing the flame retardant from leaching out of the material over time. nih.gov

Additive Flame Retardant Synthesis: It can serve as a precursor or intermediate in the synthesis of larger, more complex BFR molecules. nih.gov These larger molecules are then physically blended with the polymer as an additive. The ethyl group on the benzene ring can influence the thermal stability of the BFR and its compatibility with the host polymer matrix.

The development of new BFRs is driven by the need for high thermal stability, good compatibility with polymers, and high bromine content for efficiency. nih.gov Polymeric BFRs are of particular interest as their higher molecular weight reduces their potential to bioaccumulate compared to smaller molecules. nih.govresearchgate.net Synthesizing such materials can involve the alkylation or polymerization of smaller brominated molecules, a role for which this compound is structurally suited. nih.gov

| Classification | Mechanism of Action | Potential Role of this compound | Reference |

|---|---|---|---|

| Additive Flame Retardant | Physically blended with the polymer. Acts in gas phase (radical trapping) or condensed phase. | Precursor for synthesizing larger additive BFR molecules. | epitoanyag.org.hunih.gov |

| Reactive Flame Retardant | Chemically bound to the polymer backbone. Becomes a permanent part of the material. | Used as a reactive monomer in polymerization processes. | nih.gov |

Future Research Directions and Emerging Paradigms for 1,4 Dibromo 2 Ethylbenzene

Development of Sustainable Synthetic Methodologies

The chemical industry's shift towards green chemistry is driving research into more environmentally benign methods for synthesizing aryl halides like 1,4-dibromo-2-ethylbenzene. Traditional bromination methods often rely on hazardous reagents and produce significant waste. nih.gov Future research is focused on developing sustainable alternatives that minimize environmental impact and improve economic feasibility.

Key areas of development include:

Transition-Metal-Free Synthesis: A significant push is underway to develop synthetic protocols that avoid costly and toxic transition metals. nih.govacs.org Light-mediated, transition-metal-free cascade reactions are showing promise for the synthesis of biaryls and alkynes from aryl bromides under green conditions. nih.govacs.org These methods often utilize UV irradiation in aqueous media, representing a more eco-friendly approach. nih.govacs.org

Greener Brominating Agents: Research is exploring alternatives to molecular bromine and N-bromosuccinimide, which generate stoichiometric byproducts. nih.gov One promising approach is the peroxide-bromide halogenation method, which can be modulated by light to selectively trigger ring bromination. nih.gov Another strategy involves using aqueous systems like CaBr₂−Br₂ as renewable brominating reagents. semanticscholar.org

Catalyst-Free Approaches: Efforts are being made to develop catalyst-free synthetic routes. For example, the aromatization addition reaction of alkynes (Hexadehydro-Diels-Alder, HDDA) offers a pathway to synthesize fused aryl halides without the need for metal catalysts or additives, aligning with green chemistry principles. chu.edu.cn

Biosourced Catalysts: The use of palladium catalysts derived from biological sources (Eco-Pd) represents an innovative green approach. tandfonline.com These catalysts, prepared from palladium biosorbed by vegetal filters, can be used in green solvents like glycerol (B35011) for the reduction of aryl halides. tandfonline.com

Exploration of Novel Catalytic Transformations

The two bromine atoms on this compound offer reactive sites for a variety of catalytic cross-coupling reactions, making it a valuable precursor for more complex molecules. While palladium-catalyzed reactions are well-established, future research aims to explore novel catalytic systems with enhanced efficiency, selectivity, and broader substrate scope.

Emerging research directions include:

Advanced Palladium Catalysis: The development of highly active and versatile palladium catalysts remains a central theme. Dialkylbiaryl phosphine (B1218219) ligands, for instance, have significantly expanded the scope of Suzuki-Miyaura cross-coupling reactions, enabling the use of a wider range of aryl halides and achieving high efficiency even with challenging substrates. nih.gov Research into one-pot borylation/Suzuki cross-coupling reactions is also streamlining synthetic pathways to complex biaryls. researchgate.net

Microwave-Assisted Reactions: Microwave irradiation is being increasingly employed to accelerate palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Stille reactions. mdpi.comnih.gov This technology can dramatically reduce reaction times from hours to minutes and often improves yields. mdpi.comnih.gov

Expanding the Coupling Partner Toolkit: Research continues to explore new and more stable coupling partners for cross-coupling reactions. For example, ultra-stabilized 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole derivatives have been successfully used in Suzuki-Miyaura cross-coupling with aryl bromides, demonstrating the potential for novel organoboron reagents. nih.gov

The table below summarizes various palladium-catalyzed cross-coupling reactions applicable to aryl bromides, highlighting the versatility of compounds like this compound.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids) | Pd(0) complex, Base (e.g., K₃PO₄) | Forms C-C bonds (biaryls), tolerant of many functional groups. | nih.gov |

| Heck Reaction | Alkenes | Pd(0) complex, Base | Forms C-C bonds (substituted alkenes), highly stereoselective. | mdpi.com |

| Stille Coupling | Organotin compounds (organostannanes) | Pd(PPh₃)₄ | Forms C-C bonds, tolerant of a wide range of functional groups. | mdpi.com |

| Negishi Coupling | Organozinc compounds | Pd(0) or Pd(II) species | Forms C-C bonds, often used in industrial applications. | mdpi.com |

Design and Synthesis of Advanced Functional Materials

Aryl dihalides are fundamental building blocks for a wide array of functional organic materials. The structure of this compound makes it a candidate for incorporation into polymers and small molecules designed for applications in electronics and photonics.

Future research will likely focus on:

Organic Electronics: Dibrominated aromatic compounds are crucial intermediates for creating conjugated systems used in organic electronics. nbinno.com Similar to its analogue 1,4-dibromo-2,5-diiodobenzene, which is a key building block for materials in Organic Light-Emitting Diodes (OLEDs), this compound can be used to synthesize polymers and small molecules with tailored electronic and photoluminescent properties. nbinno.com The ethyl group can enhance solubility, which is critical for processing these materials into the thin films required for electronic devices.

Conjugated Polymers: The synthesis of soluble conjugated polymers, such as derivatives of poly(p-phenylene vinylene) (PPV), often utilizes dibromo-monomers with solubilizing side chains. The ethyl group on this compound can improve the processability of resulting polymers, enabling their fabrication into devices like flexible displays and organic solar cells.

Functionalized Nanomaterials: The covalent functionalization of nanomaterials like boron nitride nanosheets (BNNSs) with species derived from aryl halides can be used to tune their electronic properties. researchgate.net The reactivity of the C-Br bonds in this compound could be exploited to graft these molecules onto surfaces, creating hybrid materials with novel properties for sensing or catalysis.

Interdisciplinary Research with Computational Chemistry and Machine Learning

The integration of computational chemistry and machine learning (ML) is set to revolutionize how chemical research is conducted. These tools can predict reaction outcomes, elucidate reaction mechanisms, and guide the design of new molecules and materials, thereby reducing the need for extensive trial-and-error experimentation.

Emerging applications in the context of this compound include:

Predicting Reaction Outcomes: Machine learning algorithms, such as random forests and neural networks, are being developed to predict the success and yield of chemical reactions. nih.govprinceton.edudigitellinc.com By training models on large datasets of reactions, researchers can predict the performance of catalytic cross-coupling reactions involving this compound with various partners and under different conditions. princeton.edurjptonline.org This predictive capability can significantly accelerate the optimization of synthetic routes. digitellinc.com

Understanding Reactivity: Density Functional Theory (DFT) and other computational methods are powerful tools for studying the reactivity of molecules. nih.govmdpi.com These approaches can be used to calculate properties that determine the regioselectivity and reaction rates of electrophilic aromatic substitutions on the benzene (B151609) ring of this compound. nih.gov Such computational studies provide fundamental insights that can guide synthetic strategies.

Accelerating Materials Discovery: Machine learning models can establish structure-property relationships to design novel materials with desired characteristics. rjptonline.org By combining computational screening with ML, researchers can rapidly evaluate virtual libraries of molecules derived from this compound to identify promising candidates for applications in organic electronics before committing to their synthesis.

The synergy between experimental work and these powerful in silico tools represents a new paradigm in chemical research, promising to make the exploration of compounds like this compound more efficient and targeted.

Q & A

Basic: What are the standard methods for synthesizing 1,4-Dibromo-2-ethylbenzene, and how can reaction conditions be optimized?

Answer: